molecular formula C18H19N5O2 B2387277 2-(1,2-benzoxazol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2210052-66-5

2-(1,2-benzoxazol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

Cat. No.: B2387277
CAS No.: 2210052-66-5
M. Wt: 337.383
InChI Key: VVRIEDNGSYRNLY-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound has been used in the synthesis and characterization of zinc nanoparticles, demonstrating its utility as a reducing and stabilizing agent. This highlights its role in nanomaterial preparation and potential applications in various fields such as electronics, catalysis, and medicine (Pushpanathan & Kumar, 2014).

Catalysis

  • Magnetic nanoparticle-supported DABCO tribromide, related to the compound , shows efficiency as a reusable nanocatalyst for the synthesis of quinazolinones and benzimidazoles. It also facilitates the protection/deprotection of hydroxyl groups, underscoring its significance in synthetic organic chemistry (Rostami et al., 2017).
  • Another study emphasizes the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, indicating the compound's importance in the development of pharmaceuticals and therapeutic agents (Chen et al., 2010).

Structural and Molecular Engineering

  • Research into the structural aspects and catalytic oxidation and transfer hydrogenation of half-sandwich Ruthenium(II) complexes using 1,2,3-triazole based ligands shows the compound's application in catalysis and material science (Saleem et al., 2013).
  • The study of N–H⋯N hydrogen bonds and weak N–H⋯S C interactions in co-crystals of dithiooxamide with nitrogen heterocycles presents an insight into molecular interactions and crystal engineering, which is vital for the design of new materials and drugs (Piotrkowska et al., 2008).

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-18(11-16-15-3-1-2-4-17(15)25-20-16)23-12-5-6-13(23)10-14(9-12)22-8-7-19-21-22/h1-4,7-8,12-14H,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRIEDNGSYRNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=NOC4=CC=CC=C43)N5C=CN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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